An In-depth Technical Guide to the Chemical Properties and Stability of Fmoc-L-Tyr(propargyl)-OH
An In-depth Technical Guide to the Chemical Properties and Stability of Fmoc-L-Tyr(propargyl)-OH
Abstract
Fmoc-L-Tyr(propargyl)-OH is a cornerstone building block in modern peptide synthesis and chemical biology. This guide provides an in-depth analysis of its core chemical properties, stability profile under various experimental conditions, and best practices for its handling, storage, and application. By leveraging a stable Fmoc protecting group for iterative synthesis and a versatile propargyl group for bioorthogonal "click" chemistry, this non-canonical amino acid derivative offers researchers a powerful tool for creating novel peptides, bioconjugates, and targeted therapeutics.[1] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the successful application of this versatile reagent.
Introduction: A Nexus of Peptide Synthesis and Bioorthogonal Chemistry
The convergence of solid-phase peptide synthesis (SPPS) and bioorthogonal chemistry has revolutionized the development of complex biomolecules.[2] At the forefront of this synergy is N-(9-Fluorenylmethoxycarbonyl)-O-propargyl-L-tyrosine, or Fmoc-L-Tyr(propargyl)-OH. This synthetic amino acid derivative is meticulously engineered with two key functionalities that grant it exceptional utility in the laboratory[2]:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group is the lynchpin of the most widely used SPPS strategy. Its stability to acidic conditions and its clean, rapid removal with a mild base like piperidine allow for the sequential and controlled assembly of amino acids into a peptide chain.[3][4]
-
The O-propargyl Group: Attached to the tyrosine side chain, this terminal alkyne serves as a chemical handle for "click" chemistry.[1] Specifically, it is an ideal substrate for the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[5] This allows for the precise, post-synthetic modification of peptides with a vast array of molecules, including fluorescent dyes, imaging agents, PEG chains, and cytotoxic drugs.[6][7]
This guide will dissect the essential chemical characteristics and stability considerations of Fmoc-L-Tyr(propargyl)-OH to empower researchers to harness its full potential.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of a reagent is paramount for its effective use. The key physicochemical characteristics of Fmoc-L-Tyr(propargyl)-OH are summarized below.
Chemical Structure
The molecular architecture of Fmoc-L-Tyr(propargyl)-OH is central to its function, combining the chirality of L-tyrosine with the orthogonal functionalities of the Fmoc and propargyl groups.
Caption: Chemical structure of Fmoc-L-Tyr(propargyl)-OH.
Tabulated Physicochemical Data
The following table summarizes the key quantitative properties of Fmoc-L-Tyr(propargyl)-OH, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1204595-05-0 | [1][8][9][10] |
| Molecular Formula | C₂₇H₂₃NO₅ | [1][9][10] |
| Molecular Weight | 441.48 g/mol | [1][9][10] |
| Appearance | White to off-white powder/solid | [1][2] |
| Purity (HPLC) | Typically ≥98% or ≥99% | [1] |
| Predicted Boiling Point | 678.6 ± 55.0 °C | [2] |
| Predicted Density | 1.282 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 2.94 ± 0.10 (Carboxylic Acid) | [2] |
| Solubility | Soluble in DMF, DMSO; Slightly soluble in Ethanol | [2][11][12] |
Chemical Stability and Reactivity Profile
The utility of Fmoc-L-Tyr(propargyl)-OH is defined by the orthogonal stability of its protecting and reactive groups. A deep understanding of its behavior under different chemical environments is critical for successful synthesis.
The Fmoc Group: Base-Labile Protection
The Fmoc group is the cornerstone of its use in SPPS. Its stability profile is well-characterized:
-
Acid Stability: The Fmoc group is highly stable to acidic conditions.[4] It remains intact during the repetitive acidolytic cleavage of side-chain protecting groups like Boc (tert-butyloxycarbonyl) and tBu (tert-butyl), which typically use strong acids like trifluoroacetic acid (TFA).[4][13]
-
Base Lability: The defining feature of the Fmoc group is its rapid cleavage under mild basic conditions.[3] The mechanism involves a β-elimination reaction initiated by a secondary amine base, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[14][15] The acidic proton on the C9 position of the fluorenyl ring is abstracted, leading to the collapse of the carbamate and release of the free amine.[4]
-
Hydrogenolysis: While generally considered orthogonal to Cbz (benzyloxycarbonyl) protecting groups, the Fmoc group can be susceptible to cleavage under certain catalytic hydrogenation conditions (e.g., Pd/C, H₂).[4] This is a critical consideration in complex synthetic routes where hydrogenolysis is employed.
The O-propargyl Ether: A Robust Bioorthogonal Handle
The propargyl ether linkage on the tyrosine side chain is remarkably stable, a key feature for its role as a bioorthogonal handle.
-
Stability in SPPS: The propargyl group is stable to both the basic conditions used for Fmoc deprotection (piperidine/DMF) and the acidic conditions used for final peptide cleavage from the resin (e.g., TFA cocktails).[6][16] Ethers are generally stable functional groups, requiring strong acidic conditions for cleavage.[16][17] The conditions used in standard Fmoc-SPPS are not harsh enough to cleave this ether bond.
-
Acid and Base Stability: While extremely strong acids can cleave ethers, the propargyl ether is robust across a wide pH range typical for biochemical applications.[16][18] It is also stable to the basic conditions used for Fmoc removal.
-
Redox Stability: The alkyne functionality is generally stable to common oxidizing and reducing agents used in peptide synthesis, though care should be taken with potent reagents that might target triple bonds.
-
Reactivity in Click Chemistry: The terminal alkyne is poised for the CuAAC reaction. This reaction is highly efficient and specific, proceeding under mild, often aqueous conditions, making it ideal for the modification of sensitive biomolecules.[5][19] The reaction forms a stable, aromatic 1,2,3-triazole linkage.[5][20]
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity and purity of Fmoc-L-Tyr(propargyl)-OH.
-
Storage Conditions: The compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage temperatures are typically refrigerated at 0-8 °C[1] or frozen at -20°C for long-term stability.[11][12]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.[21] Avoid creating dust.[22]
-
Safety Profile: While comprehensive toxicological data is not fully available, the compound should be handled with the care afforded to all laboratory chemicals.[21] It may cause skin and eye irritation.[23] Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information before use.[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-L-Tyr(propargyl)-OH is its incorporation into peptide sequences using Fmoc-based SPPS.[1][24] This allows for the site-specific placement of a clickable alkyne handle within a peptide.
General Workflow for SPPS
The process involves a repeated cycle of deprotection and coupling steps on a solid support (resin).
Caption: A simplified workflow for incorporating Fmoc-L-Tyr(propargyl)-OH in SPPS.
Detailed Experimental Protocol: Coupling Step
This protocol outlines the manual coupling of Fmoc-L-Tyr(propargyl)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine (e.g., Rink Amide resin after Fmoc deprotection)
-
Fmoc-L-Tyr(propargyl)-OH
-
Coupling Reagent: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel for manual synthesis
Procedure:
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the growing peptide chain, wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine.[14]
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-L-Tyr(propargyl)-OH (3-5 equivalents relative to resin loading) and an equimolar amount of HCTU in DMF.[14]
-
Activation: Add DIPEA (2 equivalents relative to the amino acid) to the solution from Step 2. Allow the mixture to pre-activate for 3-8 minutes at room temperature.[25] The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the washed resin. Ensure the resin is fully submerged.
-
Agitation: Agitate the mixture using a shaker or by bubbling nitrogen gas through the vessel for 1-2 hours at room temperature.[14]
-
Monitoring: To confirm the completion of the coupling reaction, a small sample of the resin can be taken and tested with a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (e.g., 5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.[14]
Conclusion
Fmoc-L-Tyr(propargyl)-OH is a highly stable and versatile reagent that serves as a critical bridge between peptide synthesis and bioconjugation. Its robust chemical properties, particularly the orthogonal stability of the acid-stable Fmoc group and the resilient O-propargyl ether, make it an ideal building block for complex synthetic strategies.[1][4][16] By adhering to the principles of proper handling, storage, and the application protocols outlined in this guide, researchers can confidently and successfully employ this powerful molecule to advance their work in drug discovery, materials science, and fundamental biological research.[1]
References
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
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N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
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Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]
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Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. National Institutes of Health. [Link]
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quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. HETEROCYCLES, Vol. 86, No. 1, 2012. [Link]
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Click Chemistry. SiChem GmbH. [Link]
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Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. PubMed. [Link]
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Amino Acid Derivatives for Peptide Synthesis. [Link]
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Safety Data Sheet for Fmoc-Tyr(tBu)-OH. AAPPTec. [Link]
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Safety Data Sheet (SDS). [Link]
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Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. International Journal of Peptides. [Link]
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Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791. PubChem. [Link]
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Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
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Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
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H-L-Tyr(Propargyl)-OH | C12H13NO3 | CID 11252961. PubChem. [Link]
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18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
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Ether cleavage. Wikipedia. [Link]
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